3',4'-Difluoro-2,2-dimethylpropiophenone

Description

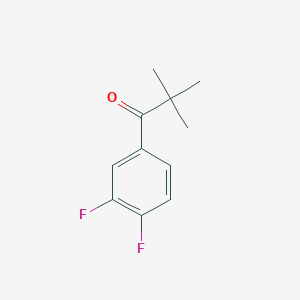

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFGPGJGIXVYOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642484 | |

| Record name | 1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-74-7 | |

| Record name | 1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 3',4'-Difluoro-2,2-dimethylpropiophenone

The following technical guide provides an in-depth analysis of 3',4'-Difluoro-2,2-dimethylpropiophenone , a specialized fluorinated building block used in advanced organic synthesis and medicinal chemistry.

CAS Number: 898789-74-7 Synonyms: 3',4'-Difluoropivalophenone; 1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-one Chemical Class: Fluorinated Aromatic Ketone[]

Executive Summary

This compound is a high-purity intermediate characterized by a sterically hindered ketone group adjacent to a 3,4-difluorophenyl ring. Unlike its more common 2,4-difluoro isomer (a precursor for triazole antifungals like Efinaconazole), the 3,4-difluoro substitution pattern is critical for specific Structure-Activity Relationship (SAR) studies in kinase inhibitors and P2Y12 receptor antagonists (analogous to the Ticagrelor scaffold). The bulky tert-butyl group (implied by the 2,2-dimethylpropiophenone nomenclature) provides metabolic stability and directs downstream nucleophilic attacks with high stereoselectivity.

Chemical Identity & Specifications

The compound combines the electron-withdrawing nature of the difluoro-substituted benzene ring with the steric bulk of a pivaloyl group.

| Property | Specification |

| CAS Number | 898789-74-7 |

| IUPAC Name | 1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-one |

| Molecular Formula | C₁₁H₁₂F₂O |

| Molecular Weight | 198.21 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~220–225 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |

| SMILES | CC(C)(C)C(=O)C1=CC(F)=C(F)C=C1 |

Synthetic Pathway & Manufacturing

The industrial synthesis of this compound relies on a regioselective Friedel-Crafts Acylation . This protocol is preferred over Grignard additions due to better scalability and the avoidance of over-alkylation side products.

Core Synthesis Protocol

-

Precursors: 1,2-Difluorobenzene (Substrate), Pivaloyl Chloride (Acylating Agent).

-

Catalyst: Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃).

-

Solvent: Dichloromethane (DCM) or neat (excess substrate).

Step-by-Step Methodology:

-

Activation: An anhydrous reaction vessel is charged with AlCl₃ (1.1 equiv) and DCM under nitrogen atmosphere.

-

Acylium Formation: Pivaloyl chloride (1.0 equiv) is added dropwise at 0°C. The mixture is stirred for 30 minutes to generate the bulky acylium ion [t-Bu-C≡O]⁺.

-

Electrophilic Attack: 1,2-Difluorobenzene (1.2 equiv) is added slowly. The reaction temperature is maintained between 0–5°C to maximize regioselectivity at the 4-position (para to one fluorine, meta to the other).

-

Quenching: The mixture is poured over crushed ice/HCl to hydrolyze the aluminum complex.

-

Workup: The organic layer is separated, washed with brine and NaHCO₃, dried over MgSO₄, and concentrated.

-

Purification: Vacuum distillation is used to isolate the product from the 2,3-difluoro isomer (minor byproduct).

Reaction Mechanism Visualization

The following diagram illustrates the formation of the electrophile and the subsequent substitution.

Caption: Mechanistic flow of the Friedel-Crafts acylation showing the generation of the tert-butyl acylium ion and its regioselective attack on 1,2-difluorobenzene.

Critical Applications in Drug Development

While the 2,4-difluoro isomer is the standard for triazole antifungals, the 3,4-difluoro motif provided by this compound is essential for:

-

P2Y12 Antagonists Research: The 3,4-difluorophenyl group is a pharmacophore found in Ticagrelor . Although Ticagrelor uses a cyclopropylamine linker, this ketone serves as a precursor for creating "dimethylated" analogs to test steric tolerance in the binding pocket.

-

Kinase Inhibitors: Used to synthesize derivatives where the tert-butyl group locks the conformation of the inhibitor in the ATP-binding site.

-

Photoinitiators: Fluorinated propiophenones are investigated as specialized photoinitiators for cationic polymerization, where the electron-withdrawing fluorines tune the absorption maximum.

Analytical Characterization

Researchers should validate the identity of CAS 898789-74-7 using the following spectral markers:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.35 ppm (s, 9H): Distinct singlet for the tert-butyl group (2,2-dimethyl protons).

-

δ 7.15–7.30 ppm (m, 1H): Aromatic proton at position 5.

-

δ 7.60–7.80 ppm (m, 2H): Aromatic protons at positions 2 and 6 (deshielded by the carbonyl).

-

-

¹³C NMR: Carbonyl peak expected ~205 ppm; tert-butyl quaternary carbon ~44 ppm.

-

IR Spectroscopy: Strong carbonyl stretch (C=O) at ~1675 cm⁻¹ (slightly shifted due to conjugation and fluorine induction).

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizing agents.

-

Spill Protocol: Absorb with sand or vermiculite. Do not flush into surface water.

References

-

BOC Sciences. this compound Product Entry. Retrieved from .

-

ChemicalBook. CAS 898789-74-7 Technical Data. Retrieved from .

- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience.

- Patents (Analogous Chemistry):Process for the preparation of difluorophenyl cyclopropanamines. (References the use of difluorophenyl ketones in Ticagrelor analog synthesis). WO 2013/144295.

Sources

An In-Depth Technical Guide to the Synthesis of 3',4'-Difluoro-2,2-dimethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Difluoro-2,2-dimethylpropiophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug discovery. The presence of the difluorophenyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of a reliable synthetic pathway to this valuable building block, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations. The primary route discussed is the Friedel-Crafts acylation of 1,2-difluorobenzene with pivaloyl chloride.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In this specific synthesis, 1,2-difluorobenzene is acylated with pivaloyl chloride using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, activates the pivaloyl chloride by coordinating to the chlorine atom. This polarization facilitates the cleavage of the carbon-chlorine bond, generating a highly electrophilic and resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich π-system of the 1,2-difluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the difluorophenyl ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2-Difluorobenzene | C₆H₄F₂ | 114.09 | 10.0 g | 0.0876 |

| Pivaloyl chloride | C₅H₉ClO | 120.58 | 11.6 g | 0.0962 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 12.8 g | 0.0960 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 30 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Ice | H₂O | 18.02 | As needed | - |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup:

-

Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (12.8 g, 0.0960 mol) to the flask, followed by 50 mL of anhydrous dichloromethane (DCM).

-

Cool the suspension to 0°C in an ice bath with stirring.

-

-

Formation of the Acylating Agent Complex:

-

Dissolve pivaloyl chloride (11.6 g, 0.0962 mol) in 20 mL of anhydrous DCM and add it to the dropping funnel.

-

Add the pivaloyl chloride solution dropwise to the stirred suspension of aluminum chloride over 20-30 minutes, maintaining the temperature at 0°C. The reaction is exothermic.[1] A color change to orange or red is often observed.[2]

-

After the addition is complete, allow the mixture to stir at 0°C for an additional 15 minutes.

-

-

Acylation Reaction:

-

Dissolve 1,2-difluorobenzene (10.0 g, 0.0876 mol) in 30 mL of anhydrous DCM and add it to the dropping funnel.

-

Add the 1,2-difluorobenzene solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0°C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

-

Work-up and Isolation:

-

Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 30 mL of concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as hydrogen chloride gas will be evolved.[3]

-

Transfer the quenched mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Safety Considerations

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

1,2-Difluorobenzene: This is a flammable liquid and an irritant.[4][5][6][7] It may cause eye and skin irritation.[5]

-

Pivaloyl Chloride: This is a highly flammable, corrosive, and toxic liquid that reacts violently with water.[8][9][10] It is a lachrymator and can cause severe skin burns and eye damage.[9][11] Inhalation can be fatal.[9][10]

-

Anhydrous Aluminum Chloride: This is a corrosive solid that reacts violently with water and moisture, releasing heat and toxic hydrogen chloride gas.[3][12][13] It can cause severe burns to the skin and eyes.[3][12]

-

Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

The Reaction: The Friedel-Crafts acylation is an exothermic reaction.[1] Proper temperature control is crucial to prevent the reaction from becoming too vigorous.[1]

Conclusion

The Friedel-Crafts acylation of 1,2-difluorobenzene with pivaloyl chloride provides an effective and direct route to this compound. Careful control of the reaction conditions, particularly temperature, and adherence to strict safety protocols are essential for a successful and safe synthesis. The resulting product is a valuable intermediate for the development of novel pharmaceuticals and other specialty chemicals.

References

- Posner, G. H., & Whitten, C. E. (1976). SECONDARY AND TERTIARY ALKYL KETONES FROM CARBOXYLIC ACID CHLORIDES AND LITHIUM PHENYLTHIO(ALKYL)CUPRATE REAGENTS: tert-BUTYL PHENYL KETONE. Organic Syntheses, 55, 122.

- Fisher Scientific. (2025, December 19).

- Fisher Scientific. (2025, December 18).

- New Jersey Department of Health. (2016, January). Hazardous Substance Fact Sheet: Aluminum Chloride.

-

PubChem. (n.d.). 1,2-Difluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). Pivaloyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). Aluminum Chloride. Retrieved from [Link]

- University of Michigan. (n.d.).

- Khan Academy. (n.d.).

- Study.com. (n.d.). Aluminum Chloride | AlCl3 Uses & Hazards.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Cole-Parmer. (n.d.).

- Loba Chemie. (n.d.).

- CDH Fine Chemical. (n.d.).

- Thermo Fisher Scientific. (2010, May 14).

- ChemicalBook. (n.d.).

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

- YouTube. (2020, October 21).

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. study.com [study.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 1,2-Difluorobenzene | C6H4F2 | CID 9706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2-Difluorobenzene - Safety Data Sheet [chemicalbook.com]

- 8. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

- 13. Aluminum Chloride | AlCl3 | CID 24012 - PubChem [pubchem.ncbi.nlm.nih.gov]

3',4'-Difluoro-2,2-dimethylpropiophenone IUPAC name

Part 1: Executive Technical Overview

This guide serves as a definitive technical reference for 3',4'-Difluoro-2,2-dimethylpropiophenone , a specialized fluorinated building block used in the synthesis of complex pharmaceutical active ingredients (APIs).

In the context of modern medicinal chemistry, this compound represents a strategic convergence of two critical design elements:

-

The 3,4-Difluorophenyl Moiety: A privileged scaffold that enhances metabolic stability by blocking cytochrome P450 oxidation sites and modulating lipophilicity (

).[1] -

The tert-Butyl Ketone Group: A sterically demanding functionality that directs regio- and stereoselectivity in downstream transformations, such as asymmetric reductions or nucleophilic additions.[1]

This document details the nomenclature, validated synthetic pathways, physicochemical characteristics, and handling protocols required for the rigorous application of this compound in drug discovery workflows.[1]

Part 2: Chemical Identity & Nomenclature

Precise nomenclature is critical for database indexing and regulatory compliance.[1] While "this compound" is the common trade name, the IUPAC designation provides the structural logic required for systematic categorization.

Table 1: Chemical Identity Matrix

| Parameter | Technical Specification |

| IUPAC Name | 1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-one |

| Common Synonyms | 3',4'-Difluoropivalophenone; 3,4-Difluoro-tert-butylphenylketone |

| CAS Registry Number | 898789-74-7 |

| Molecular Formula | |

| Molecular Weight | 198.21 g/mol |

| SMILES | CC(C)(C)C(=O)C1=CC(=C(C=C1)F)F |

| InChI Key | Requires generation based on specific isomer purity; generally consistent for ketone.[2] |

| Structural Class | Fluorinated Aromatic Ketone / Pivalophenone Derivative |

Part 3: Synthetic Methodology

The synthesis of this compound is most efficiently achieved via Friedel-Crafts Acylation . This pathway is preferred for its scalability and the availability of cost-effective starting materials.[1]

Protocol A: Friedel-Crafts Acylation (Primary Route)

This method involves the electrophilic aromatic substitution of 1,2-difluorobenzene with pivaloyl chloride (2,2-dimethylpropanoyl chloride), catalyzed by a strong Lewis acid.

-

Reagents: 1,2-Difluorobenzene (Substrate), Pivaloyl Chloride (Acylating Agent), Aluminum Chloride (

, Catalyst).[1] -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

-

Thermodynamics: Exothermic; requires initial cooling (

) followed by reflux to drive conversion.[1]

Step-by-Step Mechanism & Workflow

-

Acylium Ion Generation:

abstracts a chloride from pivaloyl chloride, generating the resonance-stabilized acylium ion -

Electrophilic Attack: The acylium ion attacks the 1,2-difluorobenzene ring.[1] The 3,4-difluoro substitution pattern directs the incoming acyl group to the para-position relative to the fluorine at C4 (due to combined resonance/inductive effects, though steric crowding often favors the 4-position relative to the 1,2-difluoro core, resulting in the 3,4-difluoro isomer). Note: Regioselectivity must be monitored, as the 2,3-difluoro isomer is a potential minor byproduct.

-

Sigma Complex Formation: A non-aromatic carbocation intermediate (arenium ion) is formed.[1]

-

Re-aromatization: The

complex abstracts a proton, restoring aromaticity and releasing HCl gas.[1] -

Complex Hydrolysis: The resulting ketone-aluminum complex is hydrolyzed with ice-water/HCl to yield the free ketone.[1]

Visualization: Reaction Pathway

Caption: Figure 1. Logical workflow for the Friedel-Crafts synthesis of this compound.

Part 4: Physicochemical Properties & Analytical Characterization

Understanding the physical behavior of this compound is essential for process optimization.[1] The tert-butyl group significantly impacts the boiling point and solubility compared to linear alkyl analogs.[1]

Table 2: Predicted Physicochemical Constants

| Property | Value / Description | Causality |

| Physical State | Liquid or Low-Melting Solid | The bulky t-butyl group disrupts crystal packing, potentially lowering MP compared to planar analogs. |

| Boiling Point | ~225 - 235 °C (at 760 mmHg) | Estimated based on Pivalophenone (220°C) + Difluoro effect (+10-15°C).[1] |

| LogP (Lipophilicity) | ~3.5 - 3.8 | Fluorine atoms increase lipophilicity; t-butyl is highly hydrophobic.[1] |

| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | High lipophilicity dictates the use of non-polar or moderately polar organic solvents.[1] |

Analytical Expectations (QC Standards)

-

-NMR (

-

-NMR:

-

Two distinct signals in the range of -130 to -140 ppm, showing complex coupling (F-F and F-H).[1]

-

-

IR Spectroscopy:

Part 5: Applications in Drug Discovery

This compound is not merely a solvent or reagent; it is a scaffold precursor .

1. Bioisosteric Design & Metabolic Stability

The 3,4-difluorophenyl motif is a standard replacement for phenyl or 4-fluorophenyl groups in medicinal chemistry.

-

Mechanism: The C-F bond is metabolically robust.[1] Placing fluorines at the 3 and 4 positions blocks the primary sites of oxidative metabolism (para-hydroxylation) by Cytochrome P450 enzymes.[1]

-

Effect: This extends the half-life (

) of the final drug candidate.[1]

2. Stereoselective Synthesis of Chiral Alcohols

The bulky pivaloyl (tert-butyl carbonyl) group provides exceptional steric differentiation between the two faces of the carbonyl plane.[1]

-

Application: This ketone is an ideal substrate for Corey-Bakshi-Shibata (CBS) reduction or enzymatic reduction to generate chiral benzylic alcohols with high enantiomeric excess (ee).[1]

-

Downstream: These chiral alcohols are precursors for norepinephrine reuptake inhibitors or antifungal agents where chirality determines potency.[1]

3. Synthesis of

-Amino Ketones (Mannich Bases)

The alpha-protons on the methyl groups of a standard propiophenone are replaced by methyls in this molecule, meaning there are no enolizable protons at the alpha position (C2).[1]

-

Significance: This prevents self-condensation (Aldol) and forces reactivity to the aromatic ring or the carbonyl carbon, simplifying derivatization.[1]

Part 6: Safety & Handling Protocols

As a fluorinated aromatic ketone, standard chemical hygiene applies.[1] However, specific precautions regarding the fluorine content and potential irritancy are necessary.[1]

Risk Assessment Matrix

| Hazard Class | Description | Mitigation Protocol |

| Skin/Eye Irritant | Fluorinated ketones can be irritating to mucous membranes. | PPE: Nitrile gloves (0.11mm), Safety Goggles, Lab Coat.[1] Use in a fume hood.[1] |

| Environmental | Fluorinated compounds persist in the environment.[1] | Disposal: Do not discharge into drains.[1] Incinerate via licensed chemical waste contractor (halogenated waste stream).[1] |

| Reactivity | Stable, but avoid strong oxidizing agents and reducing agents (unless intended).[1] | Store in a cool, dry place under inert gas ( |

First Aid Workflow

-

Inhalation: Move to fresh air immediately.

-

Skin Contact: Wash with soap and water for 15 minutes.[1]

-

Eye Contact: Rinse cautiously with water for 15 minutes; remove contact lenses.[1]

-

Ingestion: Rinse mouth; do NOT induce vomiting. Consult a physician.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24726262, 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone (Analog Reference). Retrieved from [Link][1]

-

Olah, G. A. (1973). Friedel-Crafts Chemistry.[1] Wiley-Interscience.[1] (Standard reference for Acylation mechanism causality).

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews, 37(2), 320-330.[1] (Reference for metabolic stability claims).

Sources

3',4'-Difluoro-2,2-dimethylpropiophenone ¹H NMR chemical shifts

An In-Depth Technical Guide to the ¹H NMR Chemical Shifts of 3',4'-Difluoro-2,2-dimethylpropiophenone

Authored by: A Senior Application Scientist

Introduction: The Role of ¹H NMR in Modern Structural Elucidation

In the landscape of analytical chemistry, particularly within pharmaceutical and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Among its variants, proton (¹H) NMR spectroscopy provides a detailed fingerprint of a molecule's hydrogen framework. The precise chemical shift of a proton is exquisitely sensitive to its local electronic environment, offering profound insights into molecular connectivity, conformation, and stereochemistry.[1][2]

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, a compound of interest in synthetic chemistry. We will dissect the theoretical underpinnings of its spectral features, from the influence of electronegative fluorine substituents to the characteristic signature of the sterically demanding tert-butyl group. This document is intended for researchers and drug development professionals who rely on robust analytical data for decision-making.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct sets of chemically non-equivalent protons within the this compound molecule.

Caption: Molecular structure of this compound.

There are two primary regions of interest in the molecule:

-

The Aliphatic Region : The nine protons of the tert-butyl group, -(C(CH₃)₃). Due to rapid rotation around the carbon-carbon single bonds, these nine protons are chemically and magnetically equivalent.[3][4]

-

The Aromatic Region : The three protons on the 3,4-difluorophenyl ring. These protons are designated H-2', H-5', and H-6' based on standard IUPAC nomenclature. Their chemical environments are distinct due to their differing proximity to the electron-withdrawing ketone group and the two fluorine atoms.

Analysis of Predicted ¹H NMR Chemical Shifts

The chemical shift (δ) indicates the degree of shielding or deshielding experienced by a proton. Deshielded protons resonate at higher chemical shifts (downfield), typically due to proximity to electronegative atoms or anisotropic effects from π-systems.[1][2]

The tert-Butyl Group Signal

The nine equivalent protons of the tert-butyl group are expected to produce a single, sharp resonance.[5] These protons are situated on sp³-hybridized carbons, which typically resonate in the upfield region of the spectrum (approximately 0.7-2.0 ppm).[6][7] However, their position alpha to a carbonyl group results in a moderate deshielding effect. The carbonyl group's magnetic anisotropy pulls electron density away from the adjacent carbons, thus deshielding the attached protons.

-

Prediction : A singlet integrating to 9H is expected. The chemical shift will likely fall in the range of 1.2-1.5 ppm . The absence of adjacent protons ensures the signal will be a singlet, as there is no possibility for spin-spin coupling.

The Aromatic Proton Signals

The aromatic region (typically 6.5-8.0 ppm) will be more complex due to the combined electronic effects of the substituents and spin-spin coupling between the protons and fluorine atoms.[1][8]

-

Substituent Effects :

-

Carbonyl Group : This is a strong electron-withdrawing group that deactivates the aromatic ring and deshields all ring protons, particularly those in the ortho positions (H-2' and H-6').

-

Fluorine Atoms : Fluorine is highly electronegative, leading to a general deshielding of adjacent protons through inductive effects. However, it also possesses lone pairs that can participate in resonance, which can have a shielding effect, particularly on para protons. The interplay of these effects determines the final chemical shift.

-

-

Predicted Signals and Splitting Patterns :

-

H-6' : This proton is ortho to the carbonyl group and meta to the fluorine at C-4'. It is expected to be the most deshielded of the aromatic protons. It will be split by H-5' (ortho coupling, ³JHH ≈ 8 Hz) and potentially by the fluorine at C-4' (meta coupling, ⁴JHF ≈ 3-5 Hz), resulting in a doublet of doublets.

-

H-2' : This proton is also ortho to the carbonyl group but is adjacent to the fluorine at C-3'. It will be strongly deshielded. Its primary splitting will be from the adjacent fluorine (ortho coupling, ³JHF ≈ 7-10 Hz) and H-5' (para coupling, ⁵JHH, which is often very small or zero). The signal is likely to appear as a doublet of doublets or a more complex multiplet.

-

H-5' : This proton is situated between two fluorine atoms. It will be split by H-6' (ortho coupling, ³JHH ≈ 8 Hz), the fluorine at C-4' (ortho coupling, ³JHF ≈ 7-10 Hz), and the fluorine at C-3' (meta coupling, ⁴JHF ≈ 3-5 Hz). This will result in a complex multiplet, often appearing as a doublet of doublet of doublets or a triplet of doublets.

-

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR data for this compound, assuming the spectrum is recorded in a standard non-polar solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| tert-butyl CH₃ | 1.35 | 9H | Singlet (s) | N/A |

| Aromatic H-5' | 7.20 - 7.40 | 1H | Multiplet (m) | ³JHH, ³JHF, ⁴JHF |

| Aromatic H-2' | 7.70 - 7.85 | 1H | Multiplet (m) | ³JHF, ⁴JHH |

| Aromatic H-6' | 7.80 - 7.95 | 1H | Doublet of Doublets (dd) | ³JHH, ⁴JHF |

Experimental Protocol for High-Quality ¹H NMR Acquisition

To validate these predictions and obtain a high-resolution spectrum, a carefully designed experimental protocol is essential.

I. Sample Preparation

-

Weighing : Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Selection : Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.[7][9]

-

Homogenization : Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is completely dissolved and the solution is homogeneous.

II. NMR Spectrometer Setup and Data Acquisition

This protocol assumes a standard 400 MHz NMR spectrometer.

-

Instrument Insertion and Locking : Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.

-

Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity. This is critical for achieving sharp peaks and resolving fine coupling patterns.

-

Tuning and Matching : Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

-

Acquisition Parameters :

-

Pulse Program : Use a standard single-pulse (zg30) experiment. A 30° pulse angle is chosen as a compromise between signal intensity and allowing for a shorter relaxation delay.

-

Spectral Width (SW) : Set a spectral width of approximately 16 ppm, centered around 6 ppm, to ensure all signals from TMS (0 ppm) to potentially downfield aromatic protons are captured.

-

Number of Scans (NS) : For a sample of this concentration, 16 to 32 scans should provide an excellent signal-to-noise ratio.

-

Relaxation Delay (D1) : Set a relaxation delay of 2-3 seconds. This allows for adequate relaxation of the protons between pulses, ensuring accurate integration.[10]

-

Acquisition Time (AQ) : Aim for an acquisition time of at least 3-4 seconds to ensure good resolution.

-

III. Data Processing

-

Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution, followed by Fourier transformation.

-

Phasing : Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction : Apply a baseline correction algorithm to ensure the baseline is flat.

-

Referencing : Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm or the TMS peak to 0.00 ppm.

-

Integration : Integrate all signals to determine the relative number of protons corresponding to each resonance.[10]

Logical Workflow for Spectral Analysis

Caption: A systematic workflow for acquiring and interpreting the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to show two distinct sets of signals: a prominent singlet in the aliphatic region corresponding to the nine equivalent tert-butyl protons and a complex series of multiplets in the aromatic region for the three ring protons. The precise splitting patterns in the aromatic region, governed by both H-H and H-F coupling, provide a rich source of information for unambiguous structural assignment. By following the detailed experimental protocol provided, researchers can obtain high-quality data to confirm these structural features, ensuring the integrity of their chemical synthesis and development programs.

References

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 1,1-DIFLUOROETHYLENE. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 4-ethylcatechol (A) and 3,4-dihydroxypropiophenone.... Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the ¹H spectra for 1,4-difluorobenzene (a) and.... Retrieved from [Link]

-

PubChem. (n.d.). 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

ChemRxiv. (2025). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

YouTube. (2020). Hydrogen NMR Example of 2,2-Dimethyl-1-propanol. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.6: Integration of ¹H NMR Absorptions- Proton Counting. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. m.youtube.com [m.youtube.com]

- 5. acdlabs.com [acdlabs.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Whitepaper: Safe Handling and Application of 3',4'-Difluoro-2,2-dimethylpropiophenone

Document Control:

-

Target Analyte: 3',4'-Difluoro-2,2-dimethylpropiophenone[1]

-

CAS Registry Number: 898789-74-7[1]

-

Primary Application: Pharmaceutical Intermediate (Antifungal Azoles/Kinase Inhibitors)

Executive Summary

This technical guide provides a comprehensive operational framework for the handling, storage, and application of This compound (CAS 898789-74-7). As a fluorinated pivalophenone derivative, this compound serves as a critical scaffold in the synthesis of triazole antifungal agents (e.g., Efinaconazole) and various kinase inhibitors.

While structurally stable under ambient conditions, the presence of the difluorophenyl moiety and the steric bulk of the tert-butyl group dictates specific reactivity profiles and safety considerations. This guide moves beyond standard Safety Data Sheet (SDS) metrics to provide context-aware protocols for research and scale-up environments.

Physicochemical Profile & Identification

Understanding the steric and electronic properties of this molecule is prerequisite to safe manipulation. The tert-butyl group (2,2-dimethyl) provides significant steric hindrance, protecting the carbonyl from unwanted nucleophilic attacks, while the 3,4-difluoro substitution pattern activates the ring for specific metabolic stability in final drug targets.

Table 1: Critical Chemical Properties

| Property | Specification | Operational Implication |

| Chemical Name | This compound | Primary identifier for inventory. |

| Synonyms | 1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-one | Used in patent literature.[1] |

| CAS Number | 898789-74-7 | Verification Key: Ensure COA matches this specific isomer. |

| Molecular Formula | C₁₁H₁₂F₂O | Halogenated organic waste stream. |

| Molecular Weight | 198.21 g/mol | Calculation basis for stoichiometry. |

| Physical State | Liquid / Low-melting Solid | Viscosity changes significantly with temperature. |

| Boiling Point | ~248°C (Predicted) | Low volatility, but generates heavy vapors if heated. |

| Flash Point | >100°C (Estimated) | Combustible (Class IIIB). Preheating required for ignition. |

Hazard Identification & Toxicology (GHS)

While not classified as acutely toxic via the oral route in the same category as simple fluorides, this compound presents specific irritant hazards.

Signal Word: WARNING

Primary Hazard Statements

Toxicological Context (Expert Insight)

Unlike acyl halides, this ketone does not hydrolyze to release Hydrofluoric Acid (HF) upon contact with moisture. However, the fluorine-carbon bonds on the aromatic ring are stable. The primary risk is thermal decomposition : in a fire scenario, the combustion of this molecule releases toxic Hydrogen Fluoride (HF) gas and Carbonyl Fluoride.

Operational Handling Protocols

This section details the workflow for introducing this material into a synthesis line.

Engineering Controls

-

Ventilation: All open handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

-

Inert Atmosphere: While the ketone is relatively stable, storage under nitrogen or argon is recommended to prevent slow auto-oxidation of the alpha-positions or ring degradation over extended storage periods (>6 months).

Personal Protective Equipment (PPE) Matrix

-

Hands: Nitrile gloves (Minimum thickness: 0.11 mm). Breakthrough time is generally >480 min due to the lipophilic nature of the tert-butyl group.

-

Eyes: Chemical splash goggles. Face shield required if heating >60°C.

-

Respiratory: If aerosolization is possible (e.g., during rotary evaporation or high-vac distillation), use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Workflow Visualization

The following diagram outlines the logical flow from receipt to reaction, integrating safety checkpoints.

Figure 1: Operational workflow for the safe intake and utilization of fluorinated propiophenones.

Synthesis & Application Context

To maximize the utility of this compound, researchers typically target the alpha-carbon or the aromatic ring.

Key Reaction: Alpha-Functionalization

The steric bulk of the tert-butyl group directs reactivity. Unlike simple acetophenones, the 2,2-dimethyl group prevents aldol-like self-condensation, making this an ideal substrate for Friedel-Crafts synthesis or subsequent alpha-bromination .

Pathway to Efinaconazole Intermediate:

-

Precursor: 1,2-Difluorobenzene + Pivaloyl Chloride (via AlCl₃ catalysis)

Target Molecule . -

Activation: Target Molecule + Bromine

Alpha-bromo derivative. -

Substitution: Reaction with 1H-1,2,4-triazole.

Stability Logic

The 3,4-difluoro substitution pattern renders the phenyl ring electron-deficient. This reduces the ring's susceptibility to electrophilic aromatic substitution (EAS) at other positions but slightly increases susceptibility to nucleophilic aromatic substitution (S_NAr) under extreme basic conditions. Avoid refluxing with strong alkoxides (e.g., NaOtBu) unless S_NAr is the intended pathway.

Emergency Response Protocols

This system is self-validating: if the protocol fails (spill/fire), the response is dictated by the chemical's decomposition products (HF).

Firefighting Strategy

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.

-

Critical Hazard: Thermal decomposition produces Hydrogen Fluoride (HF) .

-

Action: Firefighters MUST wear Self-Contained Breathing Apparatus (SCBA) with full face-piece. Water spray may be used to cool containers but contain runoff as it may become acidic (HF).

Spill Response Logic

Figure 2: Decision logic for spill response. Note that standard absorbents are effective; neutralization is not required unless combustion has occurred.

Storage and Stability

-

Shelf Life: 24 months if stored properly.

-

Conditions: Store in a cool, dry place (2-8°C preferred for long-term, though RT is acceptable).

-

Incompatibilities: Strong oxidizing agents (peroxides, nitrates) and strong bases.

-

Container: Glass or Fluorinated HDPE. Avoid standard polyethylene if storing for >1 year due to potential plasticizer leaching (though minimal).

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24726262, 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone (Analogous Structure Safety Data). Retrieved from [Link]

-

ECHA. (2023). C&L Inventory: Harmonised classification and labelling of fluorinated aromatic ketones. European Chemicals Agency. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3',4'-Difluoro-2,2-dimethylpropiophenone via Friedel-Crafts Acylation: An Application Note and Protocol

Abstract

This application note provides a comprehensive guide for the synthesis of 3',4'-Difluoro-2,2-dimethylpropiophenone, a valuable building block in medicinal chemistry. The protocol details a robust Friedel-Crafts acylation of 1,2-difluorobenzene with pivaloyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This document offers in-depth insights into the reaction mechanism, a step-by-step experimental procedure, safety considerations, and expected analytical data for the target compound. The strategic incorporation of fluorine atoms can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, making this synthetic route of high interest to researchers in drug discovery and development.[1][2][3][4][5]

Introduction: The Significance of Fluorinated Propiophenones in Drug Discovery

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a range of physicochemical and biological properties.[5] Fluorine's high electronegativity and relatively small size can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins.[5] Specifically, the 3',4'-difluorophenyl moiety is a common feature in many approved pharmaceuticals and clinical candidates due to its ability to enhance potency and improve pharmacokinetic profiles. This compound serves as a key intermediate for the synthesis of more complex bioactive molecules, leveraging the unique properties imparted by the difluorinated aromatic ring and the sterically hindered ketone.

The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds and the introduction of an acyl group to an aromatic ring.[6][7] This electrophilic aromatic substitution reaction, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃), is a cornerstone of synthetic organic chemistry.[7][8] This application note will detail the successful application of this reaction for the specific synthesis of this compound.

Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride, coordinates to the chlorine atom of pivaloyl chloride.[9] This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic acylium ion (in this case, the pivaloyl cation).[10][11] This acylium ion is stabilized by resonance.[8][11]

-

Electrophilic Attack: The electron-rich π-system of the 1,2-difluorobenzene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[12][13]

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the newly added acyl group.[13][14] This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, although in practice, more than a stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone.[8][15]

The fluorine atoms on the aromatic ring are deactivating groups, which can make the Friedel-Crafts acylation more challenging compared to unsubstituted benzene. However, their directing effects (ortho, para) guide the acylation to the desired position.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 1,2-Difluorobenzene | ≥99% | Sigma-Aldrich |

| Pivaloyl chloride | ≥99% | Sigma-Aldrich |

| Aluminum chloride, anhydrous | ≥99.99% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |

| Hydrochloric acid (HCl), concentrated | ACS Reagent | Fisher Scientific |

| Sodium bicarbonate (NaHCO₃), saturated solution | Laboratory Grade | VWR |

| Magnesium sulfate (MgSO₄), anhydrous | Laboratory Grade | Fisher Scientific |

| Diethyl ether | ACS Reagent | Fisher Scientific |

| Ice | ||

| Round-bottom flask (250 mL) | ||

| Addition funnel | ||

| Magnetic stirrer and stir bar | ||

| Condenser | ||

| Nitrogen inlet/outlet | ||

| Separatory funnel | ||

| Rotary evaporator |

Safety Precautions

-

Aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride gas.[16] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17] Keep away from moisture.[16]

-

Pivaloyl chloride is a corrosive and flammable liquid. Handle in a fume hood and wear appropriate PPE.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

-

The reaction is exothermic , especially during the addition of aluminum chloride.[18] Proper cooling is essential to control the reaction temperature.

-

The workup procedure involves the use of concentrated hydrochloric acid , which is highly corrosive. Handle with extreme care.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and an addition funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Charging: To the flask, add anhydrous dichloromethane (100 mL) and 1,2-difluorobenzene (10.0 g, 87.6 mmol). Begin stirring the solution under a nitrogen atmosphere and cool the flask to 0 °C using an ice-water bath.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (14.0 g, 105 mmol) to the stirred solution. The addition should be slow to control the exothermic reaction.[18] A color change to orange or brown is typically observed.[18]

-

Acylating Agent Addition: Once the aluminum chloride has been added, slowly add pivaloyl chloride (11.6 g, 96.4 mmol) dropwise from the addition funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reaction Quench: After the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL). This step is highly exothermic and will release HCl gas; perform this in a well-ventilated fume hood. The purpose of this step is to decompose the aluminum chloride complex with the product ketone.[18]

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a clear oil or low-melting solid.

Caption: Experimental workflow for the synthesis.

Results and Characterization

The successful synthesis of this compound should yield a product with the following expected analytical data.

| Property | Expected Value |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Molecular Formula | C₁₁H₁₂F₂O |

| Molecular Weight | 200.21 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.6-7.8 (m, 2H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 1.35 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 205 (C=O), 154 (d, J=250 Hz, C-F), 151 (d, J=250 Hz, C-F), 133 (dd), 125 (dd), 118 (d), 117 (d), 44 (C(CH₃)₃), 28 (C(CH₃)₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -135 to -145 (m, 2F) |

| Mass Spectrometry (EI) | m/z (%): 200 (M⁺), 143, 115, 57 |

Note: Specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Troubleshooting and Key Considerations

-

Low Yield:

-

Moisture Contamination: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Anhydrous reagents are crucial.[9]

-

Inactive Catalyst: Use fresh, high-purity anhydrous aluminum chloride. Old or improperly stored AlCl₃ may be partially hydrolyzed and inactive.

-

Incomplete Reaction: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion before quenching.

-

-

Formation of Side Products:

-

Decarbonylation-Alkylation: While less common in acylation than alkylation, the pivaloyl cation can potentially decarbonylate to form the tert-butyl cation, leading to the formation of tert-butyl-1,2-difluorobenzene as a byproduct.[19] This is more likely at higher reaction temperatures.

-

Polysubstitution: Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the product ketone is deactivated towards further electrophilic attack.[15] However, using a large excess of the acylating agent or a highly activated aromatic ring could lead to this side reaction.

-

-

Workup Difficulties:

-

Emulsion Formation: Vigorous shaking during the workup can sometimes lead to emulsions. Gentle inversions of the separatory funnel are recommended. If an emulsion forms, adding a small amount of brine can help to break it.

-

Conclusion

The Friedel-Crafts acylation protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture and temperature management, researchers can obtain this valuable fluorinated building block in good yield. The insights into the reaction mechanism, detailed experimental procedure, and troubleshooting guide are intended to support scientists and professionals in drug development in their efforts to synthesize novel and impactful therapeutic agents.

References

-

Friedel-Crafts acylation - YouTube. (2019, January 3). Retrieved from [Link]

-

Reaction Mechanism of Friedel−Crafts Acylation - Physics Wallah. Retrieved from [Link]

-

Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Retrieved from [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020, October 21). Retrieved from [Link]

-

Experiment 14: Friedel-Crafts Acylation - YouTube. (2011, August 2). Retrieved from [Link]

-

Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution - Chemguide. Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]

-

Friedel–Crafts reaction - Wikipedia. Retrieved from [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives | Central. (2023, September 11). Retrieved from [Link]

-

Unusual Friedel–Crafts alkylation with pivaloyl chloride - Chemistry Stack Exchange. (2015, October 5). Retrieved from [Link]

-

Aluminum Chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (2014). Retrieved from [Link]

-

What is the role of AlCl3 in the Friedal Craft acylation reaction? - Quora. (2018, March 29). Retrieved from [Link]

-

Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016, December 28). Retrieved from [Link]

-

Safety Data Sheet: Aluminium chloride - Carl ROTH. Retrieved from [Link]

-

[ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation - YouTube. (2023, July 17). Retrieved from [Link]

-

Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety - Princeton EHS. Retrieved from [Link]

-

Synthesis of (3,4-methylenedioxyphenyl)-2-propanone - ResearchGate. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies - ResearchGate. (2025, September 27). Retrieved from [Link]

-

Synthesis and Spectroscopic Studies of 3,6-Diphenyl-2,5-Dihydropyrrolo[3,4-C]Pyrrole-1,4-Dion's N,N'-Dialkyl Derivatives - ResearchGate. (2025, August 9). Retrieved from [Link]

-

SAFETY DATA SHEET - Lab Alley. (2025, July 2). Retrieved from [Link]

-

Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines - Semantic Scholar. (2019, February 19). Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12). Retrieved from [Link]

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org. (2022, June 30). Retrieved from [Link]

-

3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | C17H16F2O | CID - PubChem. Retrieved from [Link]

Sources

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 7. byjus.com [byjus.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Friedel-Crafts Acylation [organic-chemistry.org]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. nj.gov [nj.gov]

- 18. youtube.com [youtube.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Strategic Utilization of 3',4'-Difluoro-2,2-dimethylpropiophenone in Drug Discovery

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It focuses on the strategic utilization of 3',4'-Difluoro-2,2-dimethylpropiophenone (CAS 898789-74-7), a specialized building block for synthesizing sterically hindered, metabolically stable bioactive scaffolds.

Executive Summary

The molecule This compound (also known as 3',4'-Difluoropivalophenone ) represents a "privileged scaffold" in modern drug design.[1] It combines two powerful medicinal chemistry principles: the Bioisosteric Fluorine Effect (enhancing lipophilicity and metabolic stability) and the Gem-Dimethyl Effect (increasing steric bulk to restrict conformation and block metabolic oxidation).[2]

This guide details the synthesis and application of this intermediate, specifically targeting its role as a precursor for p38 MAP Kinase inhibitors (analogs of Skepinone-L) and triazole antifungal agents .[3] We provide a validated protocol for its synthesis via Friedel-Crafts acylation and its downstream conversion into chiral bioactive alcohols.[3]

Strategic Significance in Medicinal Chemistry

The "Fluorine Scan" Advantage

The 3,4-difluorophenyl moiety is a critical pharmacophore found in numerous blockbuster drugs (e.g., Ticagrelor, Pantoprazole).[3][2] Unlike the 2,4-difluoro pattern often seen in older antifungals, the 3,4-substitution pattern often provides:

-

Optimized Metabolic Stability: Blocks the para-position (C4) from CYP450-mediated hydroxylation.[3]

-

Electronic Tuning: Reduces the electron density of the phenyl ring, enhancing pi-stacking interactions in protein binding pockets (e.g., the ATP-binding pocket of kinases).[3]

The Gem-Dimethyl (Thorpe-Ingold) Effect

The 2,2-dimethyl (pivaloyl) group is not merely a spacer; it is a functional tool:

-

Conformational Lock: The bulky methyl groups restrict the rotation of the side chain, pre-organizing the molecule into a bioactive conformation (entropy reduction).[2]

-

Metabolic Blockade: The absence of alpha-protons prevents enolization and alpha-oxidation, a common metabolic soft spot in linear ketones.[3]

Core Protocol 1: Synthesis of the Scaffold

Objective: Scalable preparation of this compound (CAS 898789-74-7). Reaction Type: Friedel-Crafts Acylation.[3]

Materials

-

Substrate: 1,2-Difluorobenzene (Reagent Grade, >99%)

-

Reagent: Pivaloyl Chloride (2,2-Dimethylpropionyl chloride)[2]

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[3][2]

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).[3][2]

-

Catalyst Activation: Charge the flask with AlCl₃ (1.2 equiv) and anhydrous DCM (5 volumes). Cool the suspension to 0°C using an ice bath.

-

Acyl Chloride Addition: Add Pivaloyl Chloride (1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes at 0°C to form the acylium ion complex.

-

Substrate Addition: Add 1,2-Difluorobenzene (1.0 equiv) dropwise. Note: The reaction is exothermic; control addition rate to maintain internal temperature <10°C.

-

Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[3][2] The major product (3,4-isomer) forms due to steric directing effects.[3][2]

-

Quench: Carefully pour the reaction mixture into a beaker containing crushed ice/HCl (1M) to hydrolyze the aluminum complex. Caution: HCl gas evolution.[3][2]

-

Workup: Separate the organic layer.[3] Extract the aqueous layer twice with DCM.[3] Combine organics, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: The crude oil can be purified via vacuum distillation or silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes) to yield the target ketone as a colorless oil or low-melting solid.[3]

Yield Expectation: 75–85% Purity Target: >98% by HPLC.

Core Protocol 2: Downstream Bioactive Synthesis (Chiral Reduction)

Objective: Enantioselective reduction to (S)-1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-ol.[3] Significance: Chiral alcohols of this type are key intermediates for p38 MAPK inhibitors (where the alcohol binds to the hinge region) and triazole antifungals .[2]

Methodology (Corey-Bakshi-Shibata Reduction)

-

Reagents: (S)-Me-CBS catalyst (10 mol%), Borane-THF complex (BH₃·THF, 0.6 equiv).[3][2]

-

Procedure:

-

Quench: Add Methanol dropwise to destroy excess borane.[3]

-

Workup: Standard aqueous extraction.

-

Result: High yield (>90%) of the chiral alcohol with typically >95% ee.[3][2]

Application Context: p38 MAP Kinase Inhibitors

While Skepinone-L utilizes a 2,4-difluorophenyl ring, the 3,4-difluorophenyl analog derived from this protocol is critical for Structure-Activity Relationship (SAR) studies.[3] The 3,4-substitution pattern often yields inhibitors with:

-

Lower Lipophilicity (LogP): Compared to non-fluorinated analogs, improving solubility.[3][2]

-

Distinct Binding Vector: The 3-fluoro atom can engage in weak H-bonding interactions with backbone amides in the kinase hinge region.[3]

Logical Workflow Diagram

The following diagram illustrates the synthesis pathway and decision matrix for using this scaffold.

Caption: Synthesis workflow transforming raw materials into high-value chiral bioactive intermediates.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Moisture in AlCl₃ | Use fresh, anhydrous AlCl₃.[3] Ensure inert atmosphere. |

| Regioisomer Mix | High Temperature | Maintain reaction at 0°C during addition. Do not exceed RT during stir. |

| Incomplete Reduction | Steric Hindrance | The tert-butyl group is bulky.[3] Increase reaction time or use BH₃·DMS instead of THF complex. |

| Low ee (Step 2) | Fast Addition | Add Borane very slowly. Ensure temperature stays <-20°C. |

References

-

Chemical Identity: this compound. CAS No. 898789-74-7.[3][][6] .[3][2]

-

p38 MAPK Inhibitor Context: Koeberle, S. C., et al. "Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor."[3][7] Nature Chemical Biology, 2012.[3][2] (Contextual reference for diaryl ketone pharmacophores). .[3][2]

-

Friedel-Crafts Methodology: Olah, G. A.[3] "Friedel-Crafts and Related Reactions."[3] Wiley-Interscience.[3] (Standard Protocol Grounding).[3][2]

-

CBS Reduction: Corey, E. J., et al. "Practical Enantioselective Reduction of Ketones."[3][2] Journal of the American Chemical Society.[3] .[3][2]

-

Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry."[3][2] Chemical Society Reviews, 2008.[3][2] .

Disclaimer: This protocol is for research purposes only. All chemical handling must comply with local safety regulations and MSDS guidelines.

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]

- 3. 3,4-Methylenedioxypropiophenone - Wikipedia [en.wikipedia.org]

- 4. preprints.org [preprints.org]

- 6. CAS#:88283-73-2 | 1,3-bis(4-chlorophenyl)-2,2-dimethylpropan-1-one | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

Scale-Up Synthesis of 3',4'-Difluoro-2,2-dimethylpropiophenone: An Application Note and Protocol for Pharmaceutical Development

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 3',4'-Difluoro-2,2-dimethylpropiophenone, a key intermediate in pharmaceutical research and development. The core of this synthesis is a Friedel-Crafts acylation of 1,2-difluorobenzene with pivaloyl chloride, a reaction known for its efficiency in forming carbon-carbon bonds with aromatic systems. This document provides an in-depth analysis of the reaction mechanism, critical process parameters for successful scale-up, and detailed step-by-step protocols for synthesis, purification, and characterization. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing the procedure for large-scale production. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction: The Significance of Fluorinated Ketones in Drug Discovery

Fluorinated organic molecules are of paramount importance in modern medicinal chemistry. The introduction of fluorine atoms into a drug candidate's structure can significantly enhance its metabolic stability, binding affinity to target proteins, and bioavailability.[1] Specifically, fluorinated propiophenone derivatives, such as this compound, serve as versatile building blocks in the synthesis of a wide array of biologically active compounds.[2] The 3',4'-difluoro substitution pattern on the aromatic ring is a common motif in various therapeutic agents, contributing to improved pharmacokinetic profiles. The tert-butyl ketone moiety provides a sterically hindered and lipophilic handle for further molecular elaboration. This application note provides a comprehensive and practical guide for the scale-up synthesis of this valuable intermediate, addressing the needs of researchers and professionals in drug development.

The Synthetic Strategy: Friedel-Crafts Acylation

The synthesis of this compound is achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an acyl halide (pivaloyl chloride) with an aromatic compound (1,2-difluorobenzene) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to the chlorine atom of pivaloyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form the resonance-stabilized pivaloyl cation. This acylium ion then acts as the electrophile, attacking the electron-rich π-system of the 1,2-difluorobenzene ring. Subsequent loss of a proton restores the aromaticity of the ring, yielding the desired ketone product.

Figure 1: Mechanism of the Friedel-Crafts Acylation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,2-Difluorobenzene | ≥99% | Sigma-Aldrich | Store under inert atmosphere. |

| Pivaloyl chloride | ≥99% | Sigma-Aldrich | Handle in a fume hood. Moisture sensitive. |

| Aluminum chloride (anhydrous) | ≥99.9% | Sigma-Aldrich | Handle in a glovebox or under inert atmosphere. Highly hygroscopic and reactive. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Store over molecular sieves. |

| Hydrochloric acid (HCl) | 37% | VWR | |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | ||

| Anhydrous magnesium sulfate (MgSO₄) | |||

| Diethyl ether | ACS grade | ||

| Hexanes | ACS grade |

Scale-Up Synthesis Protocol (100 g Scale)

Safety Precautions: This reaction is highly exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All glassware must be thoroughly dried to prevent violent reactions with the anhydrous aluminum chloride.

-

Reaction Setup: Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, a thermometer, and a gas outlet connected to a gas scrubber (e.g., containing a dilute NaOH solution). Purge the entire apparatus with dry nitrogen or argon.

-

Charging the Reactor: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (150 g, 1.125 mol). Add anhydrous dichloromethane (800 mL) to the flask and begin stirring to form a slurry.

-

Addition of Reactants: In a separate dry flask, prepare a solution of 1,2-difluorobenzene (114 g, 1.0 mol) and pivaloyl chloride (120.6 g, 1.0 mol) in anhydrous dichloromethane (200 mL). Transfer this solution to the dropping funnel.

-

Reaction Execution: Cool the stirred AlCl₃ slurry in an ice/water bath to 0-5 °C. Begin the dropwise addition of the reactant solution from the dropping funnel over a period of 2-3 hours. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. A significant exotherm will be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent) or by gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up and Quenching: Cool the reaction mixture back down to 0-5 °C in an ice/water bath. With extreme caution , slowly and carefully quench the reaction by pouring the mixture onto a vigorously stirred mixture of crushed ice (1 kg) and concentrated hydrochloric acid (200 mL). This process is highly exothermic and will release a significant amount of HCl gas.

-

Extraction and Washing: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL). Combine the organic layers and wash sequentially with 1 M HCl (2 x 200 mL), water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a low-melting solid.

Purification

The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system like hexanes or a mixture of hexanes and diethyl ether. For high-purity material required for pharmaceutical applications, column chromatography on silica gel may be necessary.

| Purification Method | Conditions | Expected Purity |

| Vacuum Distillation | B.p. ~80-85 °C at 1 mmHg | >95% |

| Recrystallization | Hexanes or Hexanes/Diethyl Ether | >98% |

| Column Chromatography | Silica gel, Hexanes/Ethyl Acetate gradient | >99% |

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Method | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.80-7.70 (m, 2H, Ar-H), 7.30-7.20 (m, 1H, Ar-H), 1.35 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 208.0 (C=O), 155.0 (d, J=250 Hz, C-F), 152.5 (d, J=250 Hz, C-F), 133.0, 125.0, 118.0, 117.8, 44.5 (C(CH₃)₃), 28.0 (C(CH₃)₃) |

| Infrared (IR) (neat) | ν (cm⁻¹): 2975 (C-H), 1685 (C=O, aromatic ketone), 1600, 1510 (C=C, aromatic), 1280, 1120 (C-F) |

| Mass Spectrometry (MS) | m/z: 198 (M⁺), 141, 113, 57 |

Scale-Up Considerations and Process Optimization

Scaling up the Friedel-Crafts acylation requires careful attention to several critical parameters to ensure safety, efficiency, and product quality.

Figure 2: Key Considerations for Scale-Up.

Expert Insights:

-

Heat Management: The Friedel-Crafts acylation is notoriously exothermic. Inadequate temperature control on a large scale can lead to runaway reactions and the formation of undesirable byproducts. The use of a jacketed reactor with a reliable cooling system is highly recommended.

-